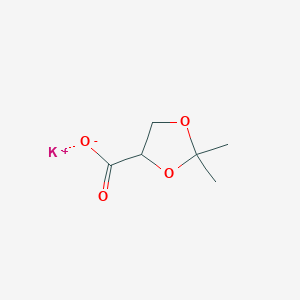

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISWEHAOHFWAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635533 | |

| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83400-91-3 | |

| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a valuable building block in organic synthesis. This document details the experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis of this compound is achieved through the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol. The reaction utilizes potassium permanganate as the oxidizing agent in the presence of potassium hydroxide.

Experimental Protocol

This section outlines the detailed methodology for the synthesis of this compound.

Materials:

-

2,2-dimethyl-1,3-dioxolane-4-methanol

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Deionized water

Procedure:

-

A solution of 2,2-dimethyl-1,3-dioxolane-4-methanol (5.00 g, 37.83 mmol) and potassium hydroxide (2.55 g, 45.45 mmol) in 50 mL of deionized water is prepared and cooled to 0 °C in an ice bath.[1]

-

To this cooled solution, an aqueous solution (100 mL) of potassium permanganate (17.95 g, 113.59 mmol) is added dropwise.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for approximately 18 hours.[1]

-

Upon completion of the reaction, the resulting precipitate (manganese dioxide) is removed by filtration.

-

The collected precipitate is washed with deionized water.

-

The filtrate and the washings are combined.

-

The solvent is removed from the combined aqueous solution by vacuum evaporation.

-

The resulting product, this compound, is obtained as a white solid.[1]

Quantitative Data

The following table summarizes the key quantitative data from the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 2,2-dimethyl-1,3-dioxolane-4-methanol | 5.00 g (37.83 mmol) | [1] |

| Potassium permanganate | 17.95 g (113.59 mmol) | [1] |

| Potassium hydroxide | 2.55 g (45.45 mmol) | [1] |

| Product | ||

| This compound | 6.50 g | [1] |

| Yield | 93% | [1] |

| Characterization | ||

| ¹H NMR (400 MHz, D₂O) δ (ppm) | 1.43 (s, 3H), 1.48 (s, 3H), 3.92-3.98 (m, 1H), 4.27-4.33 (m, 1H), 4.51-4.57 (m, 1H) | [1] |

| Mass Spectra (MS) | 145 (M-K) | [1] |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a heterocyclic compound with potential applications in synthetic chemistry and drug development. This document outlines the key spectroscopic data and experimental methodologies used to confirm its molecular structure, presenting a clear and comprehensive overview for researchers and professionals in the field.

Chemical Identity and Structure

Chemical Name: this compound CAS Number: 83400-91-3 Molecular Formula: C₆H₉KO₄ Molecular Weight: 184.23 g/mol

The fundamental structure of this compound consists of a five-membered dioxolane ring, substituted with two methyl groups at the 2-position and a potassium carboxylate group at the 4-position.

Spectroscopic Data for Structure Confirmation

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environments in the molecule. The spectrum of this compound, recorded in Deuterium Oxide (D₂O) at 400 MHz, exhibits distinct signals corresponding to the different sets of protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.43 | Singlet (s) | 3H | Methyl group protons (CH₃) |

| 1.48 | Singlet (s) | 3H | Methyl group protons (CH₃) |

| 3.92-3.98 | Multiplet (m) | 1H | Methylene proton on the dioxolane ring (C5-H) |

| 4.27-4.33 | Multiplet (m) | 1H | Methylene proton on the dioxolane ring (C5-H) |

| 4.51-4.57 | Multiplet (m) | 1H | Methine proton on the dioxolane ring (C4-H) |

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-3000 | Medium-Strong | C-H stretching (alkane) |

| ~1540-1650 | Strong | Asymmetric stretching of the carboxylate (COO⁻) group.[2][3] |

| ~1360-1450 | Medium-Strong | Symmetric stretching of the carboxylate (COO⁻) group.[2][3] |

| ~1000-1300 | Strong | C-O stretching (dioxolane ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, a key observation is the detection of the molecule without the potassium ion.

| m/z | Interpretation |

| 145 | [M-K]⁻, corresponding to the 2,2-dimethyl-1,3-dioxolane-4-carboxylate anion.[1] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the spectroscopic techniques used in the structure elucidation of this compound.

¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution proton NMR spectrum to identify the chemical environment and connectivity of protons in the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved. To avoid overwhelming the spectrum with solvent signals, a deuterated solvent is crucial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. This typically involves a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Sample Analysis:

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum will show the infrared absorption bands of the sample.

-

Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Objective: To determine the mass-to-charge ratio of the intact molecule and any characteristic fragments.

Instrumentation: Mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters may need to be optimized for the specific compound.

-

The mass spectrometer can be operated in either positive or negative ion mode. For a potassium salt, negative ion mode is often informative to observe the carboxylate anion.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and any other significant peaks in the spectrum.

-

For this compound, the peak corresponding to the carboxylate anion ([M-K]⁻) is expected in negative ion mode.

-

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the structure elucidation process.

Caption: Overall workflow for the synthesis and structure elucidation.

Caption: Integration of data from multiple spectroscopic techniques.

Conclusion

The collective evidence from ¹H NMR, FT-IR, and Mass Spectrometry provides a consistent and unambiguous confirmation of the structure of this compound. The presented data and experimental protocols offer a robust framework for the identification and characterization of this compound, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry. The detailed methodologies ensure reproducibility and reliability in the structural analysis of this and similar molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

An In-depth Technical Guide to CAS Number 83400-91-3: Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of the compound with CAS number 83400-91-3, identified as Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound and its derivatives.

Chemical Identity and Physicochemical Properties

This compound is the potassium salt of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. The 1,3-dioxolane ring system is a notable scaffold in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities.[1] The physicochemical properties of this compound are summarized in the table below. The compound is described as an extremely hygroscopic white to yellow solid, which suggests that it readily absorbs moisture from the atmosphere.[2] This property may influence its handling, storage, and the determination of its precise melting and boiling points.

| Property | Value | Reference(s) |

| CAS Number | 83400-91-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C6H9KO4 | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| Physical Form | White to Yellow Solid | [1] |

| Hygroscopicity | Described as extremely hygroscopic | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[2] The synthesis involves the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol using potassium permanganate in the presence of potassium hydroxide.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

2,2-dimethyl-1,3-dioxolane-4-methanol (5.00 g, 37.83 mmol)

-

Potassium hydroxide (2.55 g, 45.45 mmol)

-

Potassium permanganate (17.95 g, 113.59 mmol)

-

Deionized water

Procedure:

-

Prepare an aqueous solution (50 mL) containing 2,2-dimethyl-1,3-dioxolane-4-methanol and potassium hydroxide.

-

Cool the solution to 0°C.

-

Slowly add a separate aqueous solution (100 mL) of potassium permanganate dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for approximately 18 hours.

-

After the reaction is complete, collect the resulting precipitate by filtration.

-

Wash the precipitate with deionized water.

-

Combine the washings with the filtrate.

-

Remove the solvent from the combined filtrate and washings by vacuum evaporation to yield the product as an extremely hygroscopic white solid.

Confirmation of Structure: The structure of the synthesized this compound can be confirmed by spectroscopic methods:

-

¹H NMR (400 MHz, D₂O): δ 1.43 (s, 3H), 1.48 (s, 3H), 3.92-3.98 (m, 1H), 4.27-4.33 (m, 1H), 4.51-4.57 (m, 1H).[2]

-

Mass Spectrometry (MS): 145 (M-K).[2]

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While specific biological activity for this compound has not been extensively reported in the available literature, the broader class of 1,3-dioxolane derivatives has shown promise in several therapeutic areas.

General Biological Activities of 1,3-Dioxolane Derivatives

-

Antimicrobial and Antifungal Activity: Various substituted 1,3-dioxolanes have been reported to exhibit activity against a range of bacteria and fungi.[3][4] The mechanism of action is thought to be related to their ability to disrupt cellular processes.

-

Anticancer Activity: Certain 1,3-dioxolane derivatives have been investigated for their cytotoxic effects on cancer cell lines. A related compound, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anticancer drug gemcitabine.[5]

-

Modulation of Multidrug Resistance (MDR): Some 2,2-diphenyl-1,3-dioxolane derivatives have been shown to modulate the activity of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells.[6]

Given the presence of the 1,3-dioxolane scaffold, it is plausible that this compound may exhibit similar biological activities. Further screening is required to elucidate its specific pharmacological profile.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used for the test compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24-72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: General workflow for an in vitro cytotoxicity MTT assay.

Analytical Methods

The primary analytical methods for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as evidenced by their use in confirming the structure post-synthesis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the characteristic proton signals in D₂O confirm the presence of the dimethyl groups, the dioxolane ring protons, and the proton at the 4-position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The observation of a peak at m/z 145, corresponding to the molecule without the potassium ion (M-K), confirms the mass of the carboxylate anion.[2]

Conclusion

This compound is a hygroscopic solid for which a reliable synthesis protocol is available. While its specific biological activities have yet to be fully characterized, the broader family of 1,3-dioxolane derivatives demonstrates a range of promising pharmacological effects, including antimicrobial and anticancer properties. This technical guide provides foundational information and experimental protocols to encourage and facilitate further research into the therapeutic potential of this compound. Future studies should focus on comprehensive screening for biological activity, elucidation of any specific mechanisms of action, and development of detailed analytical methods for its quantification in various matrices.

References

- 1. Antimicrobial activity of different sodium and potassium salts of carboxylic acid against some common foodborne pathogens and spoilage-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane | Begum | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hygroscopic Nature of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific quantitative data on the hygroscopic nature of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt. This guide provides a framework for assessing its hygroscopicity, including detailed experimental protocols and the theoretical basis for its potential interaction with atmospheric moisture. The principles and methodologies outlined herein are standard within the pharmaceutical industry for characterizing new chemical entities.

Introduction to Hygroscopicity in Drug Development

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical quality attribute for active pharmaceutical ingredients (APIs) and excipients. The extent of water uptake can significantly impact a material's physical and chemical stability, manufacturability, performance, and shelf-life. For a salt form like 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt, understanding its hygroscopic behavior is paramount for developing a robust and stable dosage form.

Potassium salts of carboxylic acids are generally expected to exhibit some degree of hygroscopicity due to the ionic nature of the carboxylate group and the presence of the potassium cation, both of which can interact with water molecules. However, the overall hygroscopic nature is also influenced by the molecule's crystal lattice energy and the presence of other functional groups.

Experimental Protocols for Hygroscopicity Assessment

To determine the hygroscopic properties of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt, the following experimental methods are recommended.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a series of controlled relative humidity (RH) steps at a constant temperature. This method provides a detailed moisture sorption-desorption profile.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried to a constant weight under a stream of dry nitrogen gas (0% RH) to establish a baseline dry mass.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample mass is allowed to equilibrate at each step, and the mass change is recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in the same stepwise manner back to 0% RH to assess the reversibility of water uptake.

-

Data Analysis: The change in mass at each RH step is plotted against the target RH to generate a moisture sorption-desorption isotherm. This plot reveals key information such as the critical relative humidity (CRH) where significant water uptake occurs, the presence of hysteresis, and any physical changes to the sample.

Gravimetric Analysis (according to the European Pharmacopoeia)

This is a simpler, yet effective, method for classifying the hygroscopicity of a substance.

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of the substance (e-g., 1-2 g) into a tared container.

-

Exposure: Place the open container in a desiccator containing a saturated solution of ammonium chloride or another appropriate salt to maintain a constant relative humidity of 80% ± 2% RH at a constant temperature of 25°C ± 1°C.

-

Equilibration: Store the sample under these conditions for 24 hours.

-

Final Weighing: After 24 hours, re-weigh the sample and calculate the percentage increase in mass.

-

Classification: The hygroscopicity is classified based on the percentage of water absorbed, as detailed in the table below.

Data Presentation

While no specific data for 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt is available, the following table from the European Pharmacopoeia is used for classification based on the gravimetric method.

| Hygroscopicity Classification | % Weight Gain (at 25°C and 80% RH) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Visualizations

Logical Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for assessing the hygroscopicity of a new chemical entity.

Conceptual Pathway of Water Molecule Interaction with a Hygroscopic Salt

This diagram illustrates the general mechanism of water absorption by a hygroscopic salt, leading to potential deliquescence.

Implications for Drug Development

Should 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt be found to be hygroscopic, several aspects of its development would need careful consideration:

-

Solid Form Selection: A less hygroscopic salt or polymorph might be sought.

-

Formulation: Excipients with low water activity should be selected. Wet granulation processes may need to be avoided or carefully controlled.

-

Manufacturing: Environmental humidity control during manufacturing processes such as milling, blending, and compression would be critical.

-

Packaging and Storage: The material would require storage in well-sealed containers with desiccants. The final product would likely need protective packaging, such as blister packs with high moisture barrier properties.

Conclusion

While specific data on the hygroscopic nature of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt is not currently available in the public domain, its chemical structure suggests a potential for moisture uptake. The experimental protocols and classification schemes detailed in this guide provide a robust framework for its characterization. A thorough understanding of its hygroscopic properties is essential for the successful development of a safe, effective, and stable pharmaceutical product. It is strongly recommended that the experimental work outlined herein be conducted to fill the existing data gap.

A Technical Guide to the Solubility of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the compound's molecular structure and provides detailed, adaptable experimental protocols for its empirical determination. This guide is intended to equip researchers and drug development professionals with the necessary tools to effectively work with this compound.

Introduction

This compound is a potassium salt of a carboxylic acid containing a protected diol in the form of a dioxolane ring. Its utility in chemical synthesis, particularly in the pharmaceutical industry, necessitates a thorough understanding of its physical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation. This guide addresses the anticipated solubility of this compound in various solvent classes and furnishes detailed methodologies for its quantitative measurement.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be predicted. As an ionic salt, it is expected to be highly soluble in polar protic solvents, particularly water, due to favorable ion-dipole interactions. The presence of the dioxolane ring and methyl groups introduces some nonpolar character, which might afford limited solubility in some polar aprotic solvents. Conversely, it is predicted to have low to negligible solubility in nonpolar organic solvents.

One source describes the compound as an "extremely hygroscopic white solid," which strongly suggests a high affinity for water and, consequently, high aqueous solubility[1].

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions between the potassium and carboxylate ions and the polar solvent molecules. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | The organic portion of the molecule may allow for some interaction, but the ionic nature dominates. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Lack of favorable interactions between the ionic compound and nonpolar solvent molecules. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires empirical testing. The following are detailed experimental protocols adapted from established methodologies that can be applied to this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility[2][3].

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus and Materials:

-

This compound

-

Selected solvents

-

Thermostatically controlled shaker or incubator

-

Vials or flasks with secure caps

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended[3].

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or filter it using a syringe filter compatible with the solvent.

-

Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Gravimetric Method

This is a straightforward method for determining solubility, particularly in volatile solvents[4][5][6][7].

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

This compound

-

Selected solvents

-

Thermostatically controlled water bath or shaker

-

Filtration apparatus

-

Volumetric pipette

-

Evaporating dish or pre-weighed vial

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the compound until a constant weight of the dried solid is achieved.

-

The mass of the residue corresponds to the amount of solute dissolved in the pipetted volume of the solvent.

-

Calculate the solubility, typically expressed in g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound using the equilibrium solubility method.

References

Unveiling the Thermal Stability of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a compound of interest in pharmaceutical development and organic synthesis. Due to the limited availability of direct experimental data for this specific salt, this document provides a comprehensive framework for its thermal analysis. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents thermal stability data of analogous potassium carboxylates for comparative purposes, and discusses potential thermal decomposition pathways. This guide serves as a valuable resource for researchers seeking to understand and experimentally determine the thermal properties of this and similar molecules.

Introduction

This compound is a potassium salt of a protected glyceric acid derivative. The 1,3-dioxolane ring serves as a protecting group for the diol functionality of glyceric acid. The thermal stability of such compounds is a critical parameter in drug development and manufacturing, influencing storage conditions, shelf-life, and the design of safe and robust synthetic processes. Thermal decomposition can lead to loss of product, generation of impurities, and potentially hazardous conditions. Therefore, a thorough understanding of a compound's thermal behavior is paramount.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residue.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into a clean, inert crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a dry, inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 600 °C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a clean aluminum pan. Seal the pan, and if decomposition is expected to generate gas, use a pinholed lid to allow for pressure release.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample at a linear heating rate of 10 °C/min to a final temperature where complete decomposition is observed in TGA.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition. The onset temperature and peak temperature of these events provide critical information about the material's thermal stability.

Experimental workflow for TGA and DSC analysis.

Comparative Thermal Stability Data of Analogous Compounds

In the absence of direct data, examining the thermal stability of structurally related compounds can provide valuable insights. The following tables summarize the thermal decomposition data for various potassium carboxylates.

Table 1: Thermal Decomposition of Potassium Carboxylates

| Compound | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Analysis Method | Reference |

| Potassium Acetate | ~450 | - | TGA | Estimated from literature |

| Potassium Propionate | ~440 | - | TGA | Estimated from literature |

| Potassium Butyrate | ~430 | - | TGA | Estimated from literature |

| Potassium Clavulanate | 187 | 313, 420 | TGA/DSC | [1] |

Note: The decomposition temperatures of simple potassium alkanoates are generally high. The presence of other functional groups, as in potassium clavulanate, can significantly lower the thermal stability.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through several stages. Based on the chemistry of carboxylate salts and 1,3-dioxolanes, a plausible decomposition pathway can be proposed.

Initially, the compound may undergo decarboxylation, a common thermal decomposition route for carboxylate salts, to yield a carbanion intermediate. This could be followed by the breakdown of the 1,3-dioxolane ring. The thermal decomposition of 2,2-dimethyl-1,3-dioxolane in the gas phase is known to produce acetone and ethylene oxide as primary products. While the solid-state decomposition of the potassium salt may differ, the formation of acetone from the isopropylidene ketal is a likely event.

The overall decomposition in an inert atmosphere is expected to ultimately yield potassium carbonate and a mixture of volatile organic compounds.

Hypothetical thermal decomposition pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, this guide provides a robust framework for its determination and interpretation. The detailed TGA and DSC protocols offer a clear path for experimental investigation. The comparative data from analogous potassium carboxylates serves as a useful benchmark for expected thermal behavior. The proposed decomposition pathway provides a theoretical basis for understanding the potential degradation products. For researchers and drug development professionals, applying the methodologies outlined herein will enable a thorough characterization of the thermal properties of this compound, ensuring its safe handling, storage, and application in further research and development.

References

Unlocking the Potential: A Technical Guide to the Research Applications of Dioxolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxolane scaffold, a five-membered heterocyclic ring containing two oxygen atoms, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique stereochemical properties and ability to serve as a versatile pharmacophore have led to the development of a wide array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the current and potential research applications of dioxolane derivatives, focusing on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.

Antimicrobial Applications

Dioxolane derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of cellular processes essential for microbial survival.

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of dioxolane-containing compounds with potent antibacterial and antifungal properties. The activity of these derivatives is often influenced by the nature and position of substituents on the dioxolane ring and any fused aromatic systems.

Table 1: Antibacterial and Antifungal Activity of Selected Dioxolane Derivatives

| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |

| Chiral & Racemic 1,3-Dioxolanes | Staphylococcus aureus | 312.5 - 1250 | [1] |

| Staphylococcus epidermidis | 625 - 1250 | [1] | |

| Enterococcus faecalis | 625 | [1] | |

| Pseudomonas aeruginosa | 625 | [1] | |

| Candida albicans | 78.12 - 312.5 | [1] | |

| Substituted 1,3-Dioxolanes | S. aureus, S. epidermidis, E. faecalis, P. aeruginosa | 156 - 1250 | [2][3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Workflow for Antimicrobial Susceptibility Testing

Methodology:

-

Preparation of Compounds: Stock solutions of the dioxolane derivatives are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum: Bacterial or fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final desired inoculum concentration.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Dioxolane nucleoside analogues have emerged as a significant class of antiviral agents, particularly against viruses like Human Immunodeficiency Virus (HIV) and Epstein-Barr Virus (EBV). These compounds act as reverse transcriptase or DNA polymerase inhibitors, disrupting viral replication.

Table 2: Antiviral Activity of Selected Dioxolane Nucleoside Analogues

| Compound/Derivative | Target Virus | EC50 (µM) | CC50 (µM) | Reference |

| Dioxolane Guanosine (DXG) | HIV-1 (drug-resistant) | 0.25 ± 0.17 | >500 | [4][5] |

| Amdoxovir (DAPD) | HIV-1 | 4.0 ± 2.2 | >500 | [4][5] |

| L-I-OddU | Epstein-Barr Virus (EBV) | 0.03 | >50 | [4] |

| 7-bromo-deazaadenosine analogue | Epstein-Barr Virus (EBV) | 0.17 | - | [6] |

| 7-iodo-deazaadenosine analogue | Epstein-Barr Virus (EBV) | 0.47 | - | [6] |

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

Dioxolane nucleoside analogues are prodrugs that are intracellularly phosphorylated to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase. Incorporation of the dioxolane analogue results in chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.

Signaling Pathway for Antiviral Action of Dioxolane Nucleosides

Experimental Protocol: Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Methodology:

-

Cell Culture: Human PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days.

-

Infection: Stimulated PBMCs are infected with a laboratory-adapted strain of HIV-1.

-

Treatment: Following infection, the cells are washed and cultured in the presence of serial dilutions of the dioxolane derivatives.

-

Analysis: After 7 days of incubation, the supernatant is collected, and the level of HIV-1 replication is quantified by measuring the reverse transcriptase activity or the amount of p24 antigen.

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves.

Anticancer and Multidrug Resistance (MDR) Modulation

Dioxolane derivatives have shown promise not only as direct anticancer agents but also as modulators of multidrug resistance (MDR), a major obstacle in cancer chemotherapy.

Anticancer Activity

Certain dioxolane-containing compounds have exhibited significant cytotoxicity against various cancer cell lines. Their mechanisms can vary, from inducing apoptosis to inhibiting key enzymes involved in cell proliferation.

Table 3: Anticancer Activity of Selected Dioxolane Derivatives

| Compound/Derivative | Cancer Cell Line(s) | GI50/IC50 (µM) | Reference |

| Dihydrodioxin & Dioxol Analogs | Various human cancer cell lines | <0.1 | [7] |

| Dioxolane-Coumarin Hybrid (DCH4) | MCF-7 (Breast) | 13.28 (µg/ml) | [6] |

| KYSE-30 (Esophageal) | 44.21 (µg/ml) | [6] |

Modulation of Multidrug Resistance

A significant application of dioxolane derivatives lies in their ability to reverse MDR in cancer cells. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell.[8][9] Dioxolane derivatives can inhibit the function of these pumps, thereby restoring the efficacy of anticancer drugs.[8][9]

Logical Relationship of P-glycoprotein Inhibition by Dioxolane Derivatives

Experimental Protocol: P-glycoprotein Functional Assay (Rhodamine 123 Efflux)

Methodology:

-

Cell Culture: A P-gp overexpressing cancer cell line (e.g., Caco-2) is cultured to confluency.

-

Loading: Cells are incubated with the fluorescent P-gp substrate Rhodamine 123, with and without the dioxolane derivative.

-

Efflux: After loading, the cells are washed and incubated in fresh medium (with or without the dioxolane derivative) to allow for efflux of the dye.

-

Analysis: The intracellular accumulation of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometry. A higher fluorescence signal in the presence of the dioxolane derivative indicates inhibition of P-gp-mediated efflux.

Chiral Auxiliaries in Asymmetric Synthesis

The inherent chirality of many dioxolane derivatives makes them excellent chiral auxiliaries in asymmetric synthesis. They can be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which the auxiliary can be removed and recycled. This is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.

Experimental Workflow for Asymmetric Aldol Reaction using a Chiral Dioxolane Auxiliary

General Synthetic Protocol for Dioxolane Formation

1,3-dioxolanes are typically synthesized by the acetalization or ketalization of an aldehyde or ketone with a 1,2-diol, often in the presence of an acid catalyst.[1]

General Reaction Scheme:

A mixture of the carbonyl compound (1.0 mmol), the diol (1.1 mmol), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate), and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.

Conclusion

Dioxolane derivatives represent a highly versatile and valuable class of compounds with a broad spectrum of research applications. Their demonstrated activities as antimicrobial, antiviral, and anticancer agents, coupled with their utility as modulators of multidrug resistance and as chiral auxiliaries, underscore their importance in modern drug discovery and organic synthesis. The continued exploration of novel dioxolane structures and their biological evaluation will undoubtedly lead to the development of new and improved therapeutic agents and synthetic methodologies. This guide serves as a foundational resource for researchers seeking to harness the potential of this remarkable chemical scaffold.

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of L-dioxolane uracil nucleosides as anti-Epstein Barr virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a versatile chiral building block derived from tartaric acid. This reagent serves as a valuable precursor for the enantioselective synthesis of a variety of complex organic molecules, including natural products and pharmaceutical intermediates. The protocols outlined below detail its application in the synthesis of key chiral synthons.

Overview of Synthetic Applications

This compound, available in both (R) and (S) enantiomeric forms, is a protected derivative of glyceric acid. The dioxolane group serves as a robust protecting group for the diol functionality, allowing for selective transformations at the carboxylate group. This chiral synthon is particularly valuable in asymmetric synthesis, where the stereocenter is utilized to induce chirality in subsequent reaction steps.

Key applications include:

-

Synthesis of Chiral Lactones: The carboxylate can be readily converted into various lactone structures, which are common motifs in natural products.

-

Precursor to Chiral Aldehydes: Reduction of the carboxylate or its derivatives provides access to the corresponding chiral aldehyde, a key intermediate in various C-C bond-forming reactions. The related (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is a known key intermediate in the synthesis of the anticancer drug gemcitabine.[1]

-

Synthesis of Unnatural Amino Acids: The chiral backbone can be elaborated to introduce amino functionalities for the synthesis of non-proteinogenic amino acids.

-

Natural Product Synthesis: This building block has been employed in the total synthesis of complex natural products, such as the vitamin (+)-biotin.

Experimental Protocols and Data

Synthesis of a Key Chiral Lactone Intermediate for (+)-Biotin

A crucial step in several total syntheses of (+)-biotin is the preparation of a key chiral lactone, (3aS, 6aR)-lactone. While not a direct reaction of the potassium salt, understanding its lineage from similar chiral pool materials provides context for its utility. A common strategy involves the elaboration of a chiral starting material derived from a C5 sugar acid, such as D-erythorbic acid, which shares stereochemical features with derivatives of glyceric acid.

A representative transformation to a key intermediate is outlined below:

Reaction Scheme:

Caption: Synthetic pathway to (+)-Biotin from D-erythorbic acid.

Quantitative Data Summary:

| Step | Reagents and Conditions | Product | Yield | Reference |

| Oxidation and Cyclization | 1. H₂O₂, Na₂CO₃, H₂O, 0 °C2. 6 N HCl | D-Erythronolactone | 91% | [2] |

| Dimesylation and Elimination | MsCl, Et₃N, CH₂Cl₂ | Tetronic Acid | 97% | [2] |

Detailed Experimental Protocol (Adapted from related syntheses):

Step 1: Preparation of D-Erythronolactone from D-Erythorbic Acid [2]

-

To a solution of D-erythorbic acid in deionized water, add sodium carbonate and cool to 0 °C.

-

Slowly add hydrogen peroxide while maintaining the temperature at 0 °C.

-

After the reaction is complete, acidify the mixture with 6 N aqueous hydrochloric acid to induce cyclization.

-

The desired D-erythronolactone is then isolated and purified.

Step 2: Conversion to Tetronic Acid [2]

-

Dissolve the D-erythronolactone in dichloromethane.

-

Add triethylamine followed by methanesulfonyl chloride.

-

Stir the reaction at room temperature.

-

Upon completion, the elimination product, tetronic acid, is isolated.

This sequence highlights how a readily available chiral starting material can be efficiently converted into a key intermediate for a complex natural product. The use of this compound would follow a similar logic, where the carboxylate is transformed into other functional groups as required for the synthesis of the target molecule.

General Workflow for Utilizing this compound

The general workflow for employing this chiral building block in a synthetic campaign is depicted below. The initial step typically involves the conversion of the potassium carboxylate to a more reactive species, such as an acid chloride or an ester, to facilitate subsequent transformations.

Caption: General synthetic workflow starting from the carboxylate.

Conclusion

This compound is a highly valuable and versatile chiral starting material in organic synthesis. Its utility is demonstrated in the preparation of key intermediates for complex targets. The protocols and workflows presented here provide a foundation for researchers to incorporate this building block into their synthetic strategies for the efficient and stereocontrolled construction of chiral molecules. Further exploration of its reactivity will undoubtedly lead to novel applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the oxidation of (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) to 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid using potassium permanganate, followed by neutralization with potassium hydroxide to yield the desired potassium salt. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

2,2-dimethyl-1,3-dioxolane-4-carboxylic acid and its salts are important chiral building blocks in the synthesis of various biologically active molecules. The protection of the diol functionality of glycerol as an acetonide allows for selective manipulation of the primary hydroxyl group. This protocol outlines a straightforward and effective method for the synthesis of the potassium salt of this carboxylic acid, starting from the commercially available solketal.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Oxidation of Solketal

(±)-2,2-dimethyl-1,3-dioxolane-4-methanol + KMnO₄ → 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Step 2: Neutralization

2,2-dimethyl-1,3-dioxolane-4-carboxylic acid + KOH → 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal) | 132.16 | ≥98% | Sigma-Aldrich |

| Potassium permanganate (KMnO₄) | 158.03 | ≥99% | Fisher Scientific |

| Potassium hydroxide (KOH) | 56.11 | ≥85% | Merck |

| Sodium bisulfite (NaHSO₃) | 104.06 | - | VWR Chemicals |

| Diethyl ether (Et₂O) | 74.12 | ACS Grade | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | 84.93 | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Acros Organics |

| Deionized Water (H₂O) | 18.02 | - | In-house |

| Hydrochloric Acid (HCl), 2M | 36.46 | - | In-house |

Step 1: Oxidation of (±)-2,2-dimethyl-1,3-dioxolane-4-methanol

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 10.0 g (75.6 mmol) of (±)-2,2-dimethyl-1,3-dioxolane-4-methanol in 200 mL of deionized water.

-

Cool the solution to 0-5 °C using the ice bath.

-

In a separate beaker, prepare a solution of 17.9 g (113.4 mmol, 1.5 equivalents) of potassium permanganate in 250 mL of deionized water.

-

Slowly add the potassium permanganate solution to the stirred solketal solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by the slow addition of solid sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves. This may require dropwise addition of 2M HCl to facilitate the dissolution of manganese salts.

-

Extract the aqueous solution with diethyl ether (3 x 100 mL).

-

Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid as a viscous oil.

Step 2: Synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt

-

Dissolve the crude 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (assuming quantitative yield from the previous step, ~75.6 mmol) in 100 mL of deionized water.

-

Prepare a solution of potassium hydroxide (approximately 4.2 g, ~75.6 mmol, 1.0 equivalent) in 50 mL of deionized water.

-

Slowly add the potassium hydroxide solution to the stirred solution of the carboxylic acid. Monitor the pH of the solution using a pH meter or pH paper, and continue adding the base until a pH of 7 is reached.

-

Remove the water under reduced pressure using a rotary evaporator to obtain the crude potassium salt.

-

The crude salt can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt.

Data Presentation

| Parameter | Value |

| Starting Material | |

| (±)-2,2-dimethyl-1,3-dioxolane-4-methanol | 10.0 g (75.6 mmol) |

| Reagents | |

| Potassium permanganate | 17.9 g (113.4 mmol) |

| Potassium hydroxide | ~4.2 g (~75.6 mmol) |

| Reaction Conditions | |

| Oxidation Temperature | 0-10 °C (addition), then room temp. |

| Oxidation Time | 12-16 hours |

| Neutralization pH | 7.0 |

| Product | |

| Theoretical Yield of Potassium Salt | 13.9 g (75.6 mmol) |

| Appearance | White crystalline solid |

| Molecular Formula | C₆H₉KO₄ |

| Molecular Weight | 184.23 g/mol |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt.

Safety Precautions

-

Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

-

Handle potassium hydroxide with care as it is corrosive.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Characterization

The final product can be characterized by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the final product.

-

¹³C NMR: To confirm the carbon skeleton of the final product.

-

FT-IR: To identify the characteristic functional groups, particularly the carboxylate salt.

-

Melting Point: To determine the purity of the crystalline product.

This protocol provides a general method for the synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid potassium salt. Researchers may need to optimize reaction conditions to achieve higher yields and purity.

Application Notes and Protocols: Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate and its parent acid are chiral molecules derived from tartaric acid, a readily available and inexpensive chiral starting material. While not conventionally utilized directly as a protecting group in itself, its core structure, the 2,2-dimethyl-1,3-dioxolane (acetonide or isopropylidene ketal), is a widely employed protecting group for 1,2- and 1,3-diols in organic synthesis.[1] The carboxylate functionality offers a handle for introducing this chiral moiety, potentially as a chiral protecting group for other functional groups like amines or alcohols, although such applications are not widely documented in scientific literature.

This document provides detailed application notes on the use of the 2,2-dimethyl-1,3-dioxolane moiety as a protecting group for diols and explores the potential, albeit theoretical, application of this compound in introducing a chiral protecting group.

Core Application: Acetonide Protection of Diols

The primary application of the 2,2-dimethyl-1,3-dioxolane structure is in the protection of vicinal diols. This is achieved by reacting the diol with acetone or an acetone equivalent in the presence of an acid catalyst to form a cyclic ketal, also known as an acetonide.[1] This strategy is fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals, where the selective reaction of other functional groups is required.

Key Features of Acetonide Protecting Groups:

-

Stability: Acetonides are stable to a wide range of reaction conditions, including basic, nucleophilic, and oxidizing/reducing conditions.[1]

-

Ease of Introduction: The protection reaction is typically high-yielding and can be performed under mild conditions.[1]

-

Ease of Removal: Deprotection is readily achieved by acid-catalyzed hydrolysis.[1]

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol using 2,2-Dimethoxypropane

This protocol describes a common method for the formation of an acetonide protecting group.

Materials:

-

Diol-containing substrate

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Anhydrous solvent (e.g., dichloromethane (DCM) or acetone)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the diol-containing substrate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add an excess of 2,2-dimethoxypropane (typically 2-5 equivalents).

-

Add a catalytic amount of p-TsOH (typically 0.01-0.1 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding a small amount of a weak base, such as triethylamine or sodium bicarbonate solution.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude protected product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of an Acetonide-Protected Diol

This protocol outlines the removal of the acetonide protecting group.

Materials:

-

Acetonide-protected substrate

-

Aqueous acid solution (e.g., 1M HCl, acetic acid/water mixture)

-

Solvent (e.g., tetrahydrofuran (THF), methanol)

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the acetonide-protected substrate in a suitable solvent such as THF or methanol.

-

Add the aqueous acid solution. The choice of acid and its concentration will depend on the substrate's sensitivity to acidic conditions.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The deprotection is usually complete within a few hours.

-

Once the reaction is complete, neutralize the acid by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the deprotected diol.

-

Purify the product by column chromatography or recrystallization if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection of diols as acetonides and their subsequent deprotection.

| Reaction | Reagents and Conditions | Typical Yield | Reference |

| Protection (Acetonide Formation) | 2,2-Dimethoxypropane, cat. p-TsOH, DCM, rt | >90% | General Procedure |

| Acetone, cat. H2SO4, rt | >85% | General Procedure | |

| Deprotection (Acetonide Cleavage) | 80% Acetic Acid/Water, rt | >90% | General Procedure |

| 1M HCl, THF, rt | >95% | General Procedure |

Hypothetical Application: Chiral Protecting Group for Amines

While not established in the literature, this compound could theoretically be used to introduce a chiral protecting group for primary or secondary amines. The carboxylate would first need to be activated (e.g., by conversion to an acid chloride or using peptide coupling reagents) and then reacted with the amine to form a stable amide bond. This would install a chiral (2,2-dimethyl-1,3-dioxolan-4-yl)carbonyl group.

Proposed Reaction Scheme

References

Application Notes and Protocols: Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a versatile chiral building block derived from the readily available and inexpensive chiral pool starting material, tartaric acid. This stable, crystalline salt offers a synthetically useful handle for the introduction of a stereocenter into a target molecule. Its protected diol functionality and the reactive carboxylate group make it a valuable precursor for the synthesis of a variety of complex chiral molecules, including pharmaceuticals and other biologically active compounds. The acetonide protection of the diol allows for a wide range of chemical transformations to be performed on the carboxylate moiety without affecting the stereochemistry of the adjacent chiral center. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 83400-91-3 | |

| Molecular Formula | C₆H₉KO₄ | |

| Molecular Weight | 184.23 g/mol | |

| Appearance | White to yellow solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the oxidation of the corresponding alcohol, (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)- or (S)-solketal).

Experimental Protocol: Oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol

This protocol describes the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol to this compound using potassium permanganate.

Materials:

-

2,2-dimethyl-1,3-dioxolane-4-methanol

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) and potassium hydroxide (1.2 eq) in deionized water.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of potassium permanganate (3.0 eq) in deionized water dropwise to the cooled reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Upon completion of the reaction, a precipitate of manganese dioxide will have formed. Collect the precipitate by filtration and wash it with deionized water.

-

Combine the filtrate and the washings.

-

Remove the solvent by vacuum evaporation to yield this compound as a white, hygroscopic solid.

Quantitative Data:

| Starting Material | Product | Yield |

| 5.00 g (37.83 mmol) of 2,2-dimethyl-1,3-dioxolane-4-methanol | 6.50 g (35.28 mmol) of this compound | 93% |

Note: The yield is based on the specific quantities reported in the cited literature.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Applications in Chiral Synthesis

This compound serves as a versatile starting material for the synthesis of various chiral molecules. Its primary utility lies in its conversion to other key chiral intermediates or its direct use in coupling reactions.

Conversion to Chiral Aldehyde for Pharmaceutical Synthesis

A major application of this compound is its conversion to the corresponding chiral aldehyde, (R)-(+)- or (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. This aldehyde is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the anticancer drug Gemcitabine.

General Reaction Scheme: The conversion of the potassium carboxylate to the aldehyde typically involves a two-step process:

-

Activation of the carboxylate: The potassium salt is first converted to a more reactive carboxylic acid derivative, such as an acid chloride or an ester.

-

Reduction: The activated carbonyl group is then selectively reduced to the aldehyde.

Direct Amidation of the Carboxylate

The carboxylate can be directly coupled with amines to form chiral amides without the need to first form the free carboxylic acid or a more reactive derivative. This is particularly useful when the corresponding carboxylic acid is unstable.

This protocol is a general method for the amidation of alkali metal carboxylate salts and can be adapted for this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Hünig's base (N,N-Diisopropylethylamine, DIPEA)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add HBTU (1.1 eq) and Hünig's base (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylate.

-

Add the amine (1.0-1.2 eq) to the reaction mixture.

-

Stir at room temperature for 1-2

Application Notes and Protocols: Reactions of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a chiral building block derived from tartaric acid, serves as a versatile nucleophile in a variety of organic transformations. The carboxylate functionality, when activated as a potassium salt, readily reacts with a range of electrophiles to form esters and other derivatives. This protected diol moiety is advantageous in multi-step syntheses, allowing for the selective modification of the carboxyl group while the adjacent hydroxyl groups remain masked. These application notes provide an overview of the reactivity of this compound with common electrophiles and offer detailed protocols for key transformations.

The general reactivity stems from the nucleophilic character of the carboxylate anion, which can participate in substitution reactions with suitable electrophiles. Common electrophiles include alkyl halides for the synthesis of esters (alkylation) and acyl chlorides or anhydrides for the formation of mixed anhydrides, which can subsequently react with alcohols or amines.

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack of the carboxylate oxygen on an electrophilic center, leading to the formation of a new carbon-oxygen bond and the displacement of a leaving group.

Caption: General reaction of the carboxylate with an electrophile.

Application 1: Synthesis of Alkyl Esters via Alkylation

The reaction of this compound with alkyl halides is a straightforward method for the synthesis of the corresponding alkyl esters. This SN2 reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate.

Experimental Protocol: Synthesis of Benzyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate